4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine
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Overview
Description
4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 4,6-dimethylquinazoline with 4-phenyl-5,6,7,8-tetrahydroquinazoline under specific conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like amines or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated quinazoline compounds.
Scientific Research Applications
4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride
Uniqueness
4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methyl and phenyl groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23N5 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4,6-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C24H23N5/c1-15-12-13-21-19(14-15)16(2)25-23(27-21)29-24-26-20-11-7-6-10-18(20)22(28-24)17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,25,26,27,28,29) |
InChI Key |
JQDNSCRBUAZXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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